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Compound of Interest |

Compound Name: 2-Bromo-1-methoxypropane

CAS No.: 22461-48-9

Cat. No.: B1268091

\ J

Precision Characterization, Synthesis, and Application
in Drug Discovery
Part 1: Executive Summary & Core Identity

2-Bromo-1-methoxypropane is a bifunctional aliphatic building block critical in medicinal
chemistry for introducing the methoxy-isopropyl motif. Unlike simple alkyl halides, its dual
functionality—an electrophilic secondary bromide and a Lewis-basic ether oxygen—creates
unique reactivity profiles and stereochemical considerations.

This guide addresses the frequent confusion between 2-bromo-1-methoxypropane and its
regioisomer 1-bromo-2-methoxypropane. In drug development, misidentifying these isomers
leads to "dead-end" structure-activity relationship (SAR) data.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
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Property Value Technical Note
Distinct from isomer (CAS
CAS Number 22461-48-9
23465-33-0)
Formula
Used for stoichiometric
Average MW 153.02 g/mol )
calculations
151.98 (
) ) Critical for Mass Spec:
Monoisotopic Mass )153.98 (
Appears as 1:1 doublet
)
N ) Estimated; vacuum distillation
Boiling Point ~130-135 °C
recommended
_ Denser than water; bottom
Density ~1.35 g/mL ) )
layer in extraction
o Available as (R), (S), or
Chirality Yes (C2 center)

racemate

Part 2: Synthesis & Causality
The Regioselectivity Challenge

Direct bromination of 1-methoxypropane is non-selective and yields inseparable mixtures. The

only "Trustworthy" route for research-grade purity is the conversion of 1-methoxy-2-propanol

using Phosphorus Tribromide (

o Isomer Integrity: Unlike HBr, which induces carbocation rearrangements (hydride shifts)

leading to regio-scrambling,
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operates via an
mechanism on the intermediate phosphite ester.

» Stereocontrol: If starting with a chiral alcohol (e.g., (S)-1-methoxy-2-propanol),

effects an inversion of configuration, yielding the (R)-bromide with high enantiomeric excess
(ee).

Validated Protocol: Mediated Conversion
Reagents:

e Substrate: 1-Methoxy-2-propanol (1.0 equiv)

e Reagent:

(0.35-0.40 equiv)

e Solvent: Dichloromethane (DCM) or Diethyl Ether (

Step-by-Step Methodology:
e Setup: Flame-dry a 3-neck round-bottom flask under

atmosphere. Charge with 1-methoxy-2-propanol and anhydrous DCM (0.5 M concentration).

o Thermal Control (Critical): Cool the solution to -10°C to 0°C.

o Causality: The reaction is highly exothermic. Higher temperatures promote elimination to
1-methoxy-1-propene.

o Addition: Add

dropwise over 30 minutes.

o Observation: Solution may turn slightly yellow; white fumes (HBr) may evolve if moisture is
present.

© 2026 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Reaction: Allow to warm to Room Temperature (RT) and stir for 12—18 hours.
o Monitoring: TLC (stain with
) or GC-MS.
e Quench: Re-cool to 0°C. Slowly add saturated
(aq).
o Safety: Vigorous gas evolution (

) and hydrolysis of excess

o Workup: Extract organic layer.[1][2] Wash with brine.[2] Dry over

12]

 Purification: Vacuum distillation is required to remove phosphonic acid byproducts.

Visualizing the Pathway

1-Methoxy-2-propancl [iase e
(Nucleophile) (-HBr)
Trialkyl Phosphite  Br- Attack _ BSINPARISWIERE 8  C-O Bond Cleavage 8 =1gelp [ R RIN=1(aloN4Y o] (o] s ETyI=]

Intermediate (Inversion) (Target)
PBr3
(Electrophile)

Click to download full resolution via product page

Caption: Mechanistic flow of PBr3-mediated bromination. Note the SN2 displacement step
which preserves regiochemistry while inverting stereochemistry.

Part 3: Self-Validating Characterization (E-E-A-T)

In drug discovery, "trust but verify" is the standard. You must prove you synthesized the 2-
bromo isomer and not the 1-bromo isomer.
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The "Smoking Gun" NMR Analysis

The chemical shift of the proton at the chiral center (C2) is the definitive differentiator.

Target: 2-Bromo-1-

Isomer: 1-Bromo-2-

Feature
methoxypropane methoxypropane
Methine Proton (CH) > 4.0 ppm (Multiplet) < 3.6 ppm (Multiplet)
Deshielded by Oxygen
_ ] (Electronegativity ~3.44) but Br
) Deshielded by Bromine )
Logic effect on alpha-carbon is

(Electronegativity ~2.96)

stronger in this specific

scaffold.

Methyl Group (
Doublet, ~1.7 ppm

)

Doublet, ~1.2 ppm

) Beta to Oxygen, Alpha to
Logic )
Bromine

Beta to Bromine, Alpha to

Oxygen

Mass Spectrometry Validation

Do not look for a single peak at 153.

o Expected Pattern: Two peaks of nearly equal intensity separated by 2 units (

and

).

e m/z 152: Contains

e m/z 154: Contains
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+ If you see a dominant single peak at 153, your product has debrominated or is not the alkyl
halide.

Analytical Decision Tree
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Purified Liquid Sample

1H NMR Analysis

Check Methine (CH) Shift

> 4.0 ppm < 3.8 ppm

Confirmed: Rejected:

2-Bromo-1-methoxypropane 1-Bromo-2-methoxypropane
(CH @ ~4.2 ppm) (CH @ ~3.5 ppm)

Mass Spec Check

1:1 Ratio (152:154)?

Yes No

PASS: Intact Bromide FAIL: Decomposition

Click to download full resolution via product page
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Caption: Analytical workflow to distinguish the target molecule from its regioisomer and confirm
isotopic integrity.

Part 4: Applications in Drug Development
The "Methoxy-Isopropyl" Pharmacophore

This moiety is frequently used to modulate lipophilicity (LogP) and metabolic stability. The ether
oxygen can act as a weak hydrogen bond acceptor, influencing binding affinity in kinase
inhibitors or GPCR ligands.

Nucleophilic Substitution ()

The secondary bromine is a good leaving group, though sterically hindered compared to
primary bromides.

o Reaction with Amines: Forms secondary/tertiary amines. Requires heat and a non-
nucleophilic base (e.g., DIPEA) to scavenge HBr.

o Reaction with Phenols: Williamson ether synthesis to create aryl-alkyl ethers.

o Note: Competition with E2 elimination is a risk. Use polar aprotic solvents (DMF, DMSO)
and softer bases (

) rather than strong alkoxides (

) to favor substitution over elimination.

Safety & Handling

e GHS Hazards: Flammable Liquid (Cat 3), Acute Tox (Oral), Skin Irritant.

o Alkylating Agent: As a reactive alkyl halide, it is a potential genotoxin. Handle in a fume hood
with proper PPE (nitrile gloves, goggles).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. reddit.com [reddit.com]
e 2. benchchem.com [benchchem.com]

e To cite this document: BenchChem. [Technical Guide: 2-Bromo-1-methoxypropane].
BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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